molecular formula C8H14OS B14504442 S-(3,3-Dimethylbut-1-en-1-yl) ethanethioate CAS No. 63059-18-7

S-(3,3-Dimethylbut-1-en-1-yl) ethanethioate

Cat. No.: B14504442
CAS No.: 63059-18-7
M. Wt: 158.26 g/mol
InChI Key: WPDYJFDPSWGZAS-UHFFFAOYSA-N
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Description

S-(3,3-Dimethylbut-1-en-1-yl) ethanethioate: is a chemical compound with the molecular formula C8H14OS It is known for its unique structure, which includes a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3,3-Dimethylbut-1-en-1-yl) ethanethioate typically involves the reaction of 3,3-dimethyl-1-butene with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Solvent: Non-polar solvents like hexane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

S-(3,3-Dimethylbut-1-en-1-yl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted thioesters.

Scientific Research Applications

S-(3,3-Dimethylbut-1-en-1-yl) ethanethioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(3,3-Dimethylbut-1-en-1-yl) ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    S-(3,3-Dimethylbut-1-en-1-yl) ethanethioate: shares similarities with other thioesters such as:

Uniqueness

  • This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications compared to other thioesters.

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

63059-18-7

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

S-(3,3-dimethylbut-1-enyl) ethanethioate

InChI

InChI=1S/C8H14OS/c1-7(9)10-6-5-8(2,3)4/h5-6H,1-4H3

InChI Key

WPDYJFDPSWGZAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC=CC(C)(C)C

Origin of Product

United States

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